molecular formula C23H17F3N2O2 B14793911 1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 1-methyl-3,5-diphenyl-7-(trifluoromethyl)-

1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 1-methyl-3,5-diphenyl-7-(trifluoromethyl)-

Cat. No.: B14793911
M. Wt: 410.4 g/mol
InChI Key: RXVFRMXAXTXYKU-UHFFFAOYSA-N
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Description

1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 1-methyl-3,5-diphenyl-7-(trifluoromethyl)- is a synthetic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by its unique trifluoromethyl group, which can significantly influence its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 1-methyl-3,5-diphenyl-7-(trifluoromethyl)- typically involves multi-step organic reactions One common method includes the condensation of an appropriate ortho-diamine with a β-dicarbonyl compound under acidic or basic conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 1-methyl-3,5-diphenyl-7-(trifluoromethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the benzodiazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives.

Scientific Research Applications

1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 1-methyl-3,5-diphenyl-7-(trifluoromethyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its pharmacological properties, such as anxiolytic and anticonvulsant activities.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. The trifluoromethyl group can enhance its binding affinity and selectivity, leading to potent pharmacological effects. The pathways involved may include modulation of neurotransmitter release and inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.

    Clonazepam: Known for its anticonvulsant and muscle relaxant activities.

Uniqueness

1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 1-methyl-3,5-diphenyl-7-(trifluoromethyl)- is unique due to the presence of the trifluoromethyl group, which can significantly alter its chemical and biological properties compared to other benzodiazepines. This group can enhance lipophilicity, metabolic stability, and binding affinity to specific targets.

Properties

Molecular Formula

C23H17F3N2O2

Molecular Weight

410.4 g/mol

IUPAC Name

1-methyl-3,5-diphenyl-7-(trifluoromethyl)-1,5-benzodiazepine-2,4-dione

InChI

InChI=1S/C23H17F3N2O2/c1-27-18-13-12-16(23(24,25)26)14-19(18)28(17-10-6-3-7-11-17)22(30)20(21(27)29)15-8-4-2-5-9-15/h2-14,20H,1H3

InChI Key

RXVFRMXAXTXYKU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(F)(F)F)N(C(=O)C(C1=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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